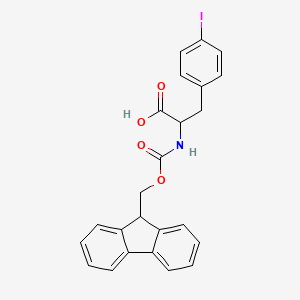
N-Fmoc-4-iodo-L-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Fmoc-4-iodo-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an iodine atom at the para position of the phenyl ring. This compound is widely used in peptide synthesis and serves as a building block for the preparation of various peptides and proteins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Fmoc-4-iodo-L-phenylalanine can be synthesized through several methods. One common approach involves the iodination of N-Fmoc-L-phenylalanine. The reaction typically uses iodine and a suitable oxidizing agent, such as sodium iodide and hydrogen peroxide, under mild conditions to introduce the iodine atom at the para position of the phenyl ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale iodination reactions. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time. The product is then purified using techniques like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-Fmoc-4-iodo-L-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through reactions like Suzuki coupling or Heck coupling.
Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions, although these are less common for this compound.
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine, to yield the free amino acid.
Common Reagents and Conditions
Suzuki Coupling: Uses palladium catalysts and boronic acids under mild conditions.
Heck Coupling: Involves palladium catalysts and alkenes.
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Major Products Formed
Substituted Phenylalanines: Products of Suzuki or Heck coupling reactions.
Free Amino Acid: Result of Fmoc deprotection.
Aplicaciones Científicas De Investigación
N-Fmoc-4-iodo-L-phenylalanine is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some applications include:
Peptide Synthesis: Used as a building block for the synthesis of peptides and proteins.
Radiolabeling: The iodine atom can be replaced with radioactive isotopes for imaging and diagnostic purposes.
Drug Development: Serves as an intermediate in the synthesis of pharmaceutical compounds.
Bioconjugation: Used in the preparation of bioconjugates for targeted drug delivery and imaging.
Mecanismo De Acción
The mechanism of action of N-Fmoc-4-iodo-L-phenylalanine primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during peptide bond formation, preventing unwanted side reactions. The iodine atom can be used for further functionalization or radiolabeling, enabling the study of biological processes and the development of diagnostic tools.
Comparación Con Compuestos Similares
N-Fmoc-4-iodo-L-phenylalanine can be compared with other Fmoc-protected amino acids and iodinated phenylalanines:
N-Fmoc-L-phenylalanine: Lacks the iodine atom, making it less versatile for further functionalization.
N-Fmoc-4-bromo-L-phenylalanine: Similar to the iodo derivative but with a bromine atom, which has different reactivity and coupling efficiency.
N-Fmoc-4-chloro-L-phenylalanine: Contains a chlorine atom, offering different chemical properties and reactivity.
This compound stands out due to the unique reactivity of the iodine atom, which allows for a wide range of chemical modifications and applications in research and industry.
Propiedades
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-iodophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20INO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOXXTQKKRJNNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)I)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20INO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
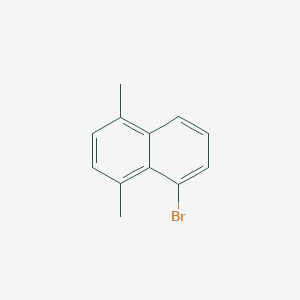
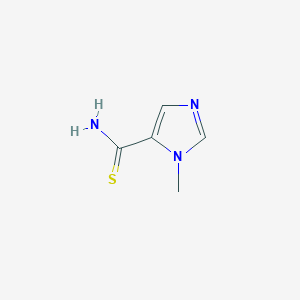
![N-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7-carboxamide](/img/structure/B12816333.png)
![N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid](/img/structure/B12816342.png)


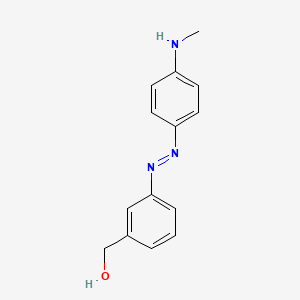
![2-amino-1-ethyl-1H-benzo[d]imidazol-5-ol](/img/structure/B12816386.png)
![N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B12816396.png)
![(4'(Tert-butyl)-[1,1'-biphenyl]-3-yl)boronicacid](/img/structure/B12816401.png)
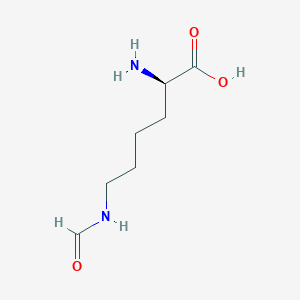

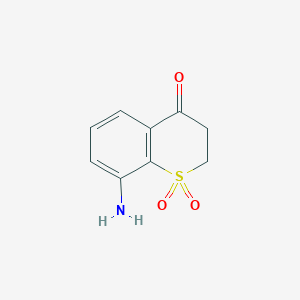
![tert-Butyl (R)-5-(((R)-tert-butylsulfinyl)amino)-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B12816420.png)
